3-Ethyl-5-azaindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-ethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-5-11-9-3-4-10-6-8(7)9/h3-6,11H,2H2,1H3 |
InChI Key |
UXASRVNMDCPJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 5 Azaindole and Its Derivatives
Classical and Foundational Synthetic Routes to the 5-Azaindole (B1197152) Core
Traditional methods for constructing the 5-azaindole framework often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. cdnsciencepub.com These routes, while foundational, can sometimes be limited by the electron-deficient nature of the pyridine ring, which can impede certain reactions that are otherwise effective for indole (B1671886) synthesis. nih.govpharmablock.com
Fischer Indolization and Modifications for Pyridylhydrazones
The Fischer indole synthesis, a venerable method for creating indoles by reacting arylhydrazines with aldehydes or ketones under acidic conditions, has been adapted for the synthesis of azaindoles. nih.govthermofisher.com However, the direct application of this method to pyridylhydrazones to form azaindoles often requires more drastic conditions or may even fail. cdnsciencepub.com This is attributed to the deactivation of the pyridine nucleus towards the necessary intramolecular electrophilic attack, a key step in the Fischer mechanism. This deactivation is caused by the inductive effect of the pyridine nitrogen and its protonation in acidic media. nih.govcdnsciencepub.com
To overcome these limitations, modifications such as non-catalytic thermal indolization have been explored. cdnsciencepub.com This technique avoids the deactivating protonation of the pyridine nitrogen by carrying out the reaction at high temperatures in solvents like di- or triethylene glycol. cdnsciencepub.comcdnsciencepub.com For instance, the thermal indolization of certain 4-pyridylhydrazones has been shown to yield 5-azaindole derivatives. cdnsciencepub.com
Madelung Cyclization and Optimization for Pyrrolopyridine Systems
The Madelung synthesis is another classical route that has been applied to the formation of the 5-azaindole core. tugraz.atuni-rostock.de This method typically involves the intramolecular cyclization of an o-amidoalkylarene, and in the context of azaindoles, an appropriately substituted aminopyridine derivative. vulcanchem.com However, early attempts to prepare 5-azaindole via the Madelung cyclization of 4-formamido-3-picoline were unsuccessful. acs.org
Optimization of the Madelung reaction for pyrrolopyridine systems has been a focus of research. For example, the use of strong bases is a common feature of this cyclization. vulcanchem.com Modified Madelung cyclizations can enable the simultaneous formation of the pyrrolopyridine core and the introduction of substituents.
Photochemical and Thermal Ring Contraction Strategies
Photochemical methods offer an alternative pathway to the 5-azaindole scaffold. One such method involves the photochemical ring contraction of a 3-diazo-1,6-naphthyridin-4(3H)-one, which, after decarboxylation of the resulting 5-azaindole-3-carboxylic acid, yields 5-azaindole. tugraz.atacs.org This approach has been successfully used to prepare all four azaindole isomers in good yields. tugraz.at Thermal ring contraction strategies have also been investigated as a means to access the azaindole core. cdnsciencepub.com
Modern Catalytic Approaches for Azaindole Assembly and Functionalization
The advent of transition metal-catalyzed reactions has revolutionized the synthesis of azaindoles, providing more efficient and versatile routes to these heterocycles. mdpi.comresearchgate.net These modern methods often allow for the construction and functionalization of the azaindole core under milder conditions and with greater control over substitution patterns. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of 5-azaindole derivatives. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and a halide, has been employed in the construction of the azaindole scaffold. mdpi.commdpi.com For example, a two-step route starting from chloroamino-N-heterocycles can efficiently produce a range of azaindoles via an optimized Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. mdpi.com This methodology has been used to create various substituted 5-azaindole derivatives. mdpi.com
The Stille coupling, which pairs an organotin compound with an organic halide, has also been utilized in the synthesis of complex molecules containing the 5-azaindole moiety. nih.gov For instance, a Stille reaction involving a 3-trimethylstannyl-5-azaindole derivative was a key step in the synthesis of novel 5-azaindolocarbazoles. nih.gov These palladium-catalyzed reactions have also been applied to the functionalization of pre-existing azaindole rings. google.com
| Reaction | Catalyst/Reagents | Application | Reference |
| Suzuki-Miyaura | Pd(OAc)2/SPhos, K3PO4 | Construction of the azaindole core | mdpi.com |
| Suzuki-Miyaura | Pd(PPh3)4 | Functionalization of the 5-azaindole ring | mdpi.com |
| Stille | Not specified | Synthesis of 5-azaindolocarbazoles | nih.gov |
| Stille | Not specified | Functionalization of the 7-azaindole (B17877) ring | google.com |
Intramolecular Cyclization Reactions (e.g., Heck-type)
Intramolecular cyclization reactions, particularly those of the Heck-type, provide another modern avenue for the synthesis of the 5-azaindole core. mdpi.commdpi.com The intramolecular Heck reaction involves the palladium-catalyzed cyclization of an enamine derivative, which can be formed in situ. mdpi.comunl.pt This approach has been successfully applied to the synthesis of various azaindoles. mdpi.com A cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been developed for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. acs.org This method utilizes a Pd2(dba)3/XPhos/t-BuONa system. acs.org
| Reaction | Catalyst/Reagents | Application | Reference |
| Intramolecular Heck | Pd(Ph3)4, Cy2NMe | Synthesis of azaindoles under microwave conditions | mdpi.com |
| Cascade C-N cross-coupling/Heck | Pd2(dba)3/XPhos/t-BuONa | Synthesis of substituted 4-, 5-, 6-, and 7-azaindoles | acs.org |
C-H Activation and Direct Functionalization Methods
The direct functionalization of the azaindole core via C-H activation represents a powerful and atom-economical approach to introduce molecular complexity. researchgate.netrsc.org These methods circumvent the need for pre-functionalized starting materials, which often require multi-step synthetic sequences. nih.govunl.pt Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H functionalization of azaindoles. nih.govunl.ptunl.pt
For instance, palladium-catalyzed C-H arylation at the C-2 position of 7-azaindoles has been reported by several research groups. rsc.org Rhodium(III) catalysis has also been effectively employed for the synthesis of 7-azaindoles through a C-H activation/annulative coupling of aminopyridines with alkynes. nih.govunl.pt The inherent reactivity of the different positions on the azaindole ring can be influenced by the nitrogen atom's position within the bicyclic system, as well as by the presence of directing groups. mdpi.compitt.edu In some cases, the azaindole N-oxide can act as both the substrate and a directing group to control regioselectivity. mdpi.com
Recent advancements have also focused on transition-metal-free C-H activation protocols. rsc.org These methods offer a more environmentally friendly alternative by avoiding potential metal contamination of the final products. rsc.org An example includes the regioselective deoxygenative C-H thiolation of 7-azaindole N-oxides. rsc.org Glycine has been utilized as an inexpensive, transient directing group in the palladium-catalyzed C4-arylation of azaindoles. mdpi.com
Cycloaddition Reactions in the Synthesis of Azaindole Derivatives.researchgate.net
Cycloaddition reactions provide a convergent and efficient pathway for the construction of the azaindole scaffold. These reactions involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step, leading to the rapid assembly of the heterocyclic core.
[3+2] Dipolar Cycloaddition Strategies.nih.govuwo.caacs.org
Among the various cycloaddition strategies, [3+2] dipolar cycloadditions have emerged as a particularly effective method for synthesizing substituted azaindoles. nih.govuwo.caacs.org This approach typically involves the reaction of a three-atom dipole with a two-atom dipolarophile to construct the five-membered pyrrole ring of the azaindole system.
One notable example is the reaction of nitrile oxides with N-protected indoles and azaindoles. researchgate.net The use of a 4-methoxybenzyl protecting group on the indole nitrogen was found to be effective for these [3+2] cycloaddition reactions. researchgate.net This methodology has been successfully applied to the synthesis of key intermediates for biologically active 3-substituted azaindole derivatives. researchgate.net
Another innovative [3+2] cycloaddition strategy involves the reaction of nitriles with donor-acceptor cyclopropanes. nih.govuwo.caacs.org This method, followed by an oxidation step, affords 5-azaindole derivatives in moderate to excellent yields. nih.govuwo.caacs.org The versatility of this approach allows for the introduction of a wide variety of substituents at the C2 position by simply changing the starting nitrile. uwo.ca
| Dipole | Dipolarophile | Resulting Azaindole Derivative | Key Features | Reference |
|---|---|---|---|---|
| Nitrile Oxides | N-(4-Methoxybenzyl)azaindoles | 3-Substituted azaindole intermediates | Effective N-protection strategy for cycloaddition. | researchgate.net |
| From Donor-Acceptor Cyclopropane and Nitrile | Nitrile | C2-Substituted 5-azaindoles | A two-step sequence involving cycloaddition and subsequent oxidation. uwo.ca | nih.govuwo.caacs.org |
Regioselective Derivatization of the Azaindole Ring System.mdpi.comrsc.orgresearchgate.netrsc.orgorganic-chemistry.org
The ability to selectively functionalize specific positions of the azaindole ring is crucial for structure-activity relationship studies in drug discovery. The electronic nature of the pyridine ring significantly influences the reactivity of the pyrrole moiety, making regioselective derivatization a challenging yet essential aspect of azaindole chemistry. acs.orgnih.gov
Introduction of Alkyl and Aryl Substituents at Specific Positions (e.g., C-3, C-5).nih.gov
The C-3 position of the azaindole nucleus is a common site for functionalization. nih.gov However, the electron-withdrawing nature of the pyridine nitrogen can decrease the nucleophilicity of the C-3 position compared to indole, making direct acylation more challenging. acs.orgresearchgate.net To overcome this, Lewis acids like aluminum chloride are often used in excess to facilitate C-3 acylation with acid chlorides. acs.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also widely employed for introducing aryl and other substituents at various positions of the azaindole ring. nih.govacs.org
For the functionalization at the C-5 position, a common strategy involves the initial introduction of a bromine atom, which can then be further elaborated through various cross-coupling reactions. google.com
Strategies for N-Functionalization and Protecting Group Chemistry.acs.orggoogle.com
The nitrogen atom of the pyrrole ring in azaindoles can be functionalized through alkylation or acylation. pitt.edu N-alkylation is typically achieved under basic conditions using sodium salts. pitt.edu The choice of protecting group for the pyrrole nitrogen is critical, as it can influence the regioselectivity of subsequent reactions and must be stable to the reaction conditions. nih.govgoogle.commdpi.com For instance, in the synthesis of 5-substituted 7-azaindoles, the benzyloxycarbonyl (Cbz) group, while easy to install, has limited stability towards strong bases. google.com Therefore, more robust protecting groups are often required for reactions involving organolithium reagents. google.com
The pyridine nitrogen can also be protected, for example, as an N-oxide, which can alter the electronic properties of the ring system and direct the regioselectivity of certain reactions. nih.govmdpi.com
| Protecting Group | Position | Typical Introduction Conditions | Typical Removal Conditions | Notes | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzyl (PMB) | N-1 | Reaction with PMB-Cl in the presence of a base. | Oxidative cleavage (e.g., DDQ, CAN) or acidic conditions. | Effective for [3+2] cycloadditions with nitrile oxides. researchgate.net | researchgate.net |
| Tosyl (Ts) | N-1 | Reaction with tosyl chloride and a base. | Cleaved during SeO2-mediated oxidation in some syntheses. uwo.ca | Used in the synthesis of donor-acceptor cyclopropanes for cycloaddition. uwo.ca | uwo.ca |
| Benzyloxycarbonyl (Cbz) | N-1 | Reaction with benzyl (B1604629) chloroformate. | Hydrogenolysis. | Limited resistance to strong bases. google.com | google.com |
| Phenylsulfonyl (PhSO2) | N-1 | Reaction with phenylsulfonyl chloride. | KOH in EtOH. | More stable to strong bases than Cbz. | google.com |
| N-Oxide | Pyridine Nitrogen | Oxidation with reagents like m-CPBA. | Reduction (e.g., PCl3, PPh3). | Can act as a directing group and alter reactivity. nih.govmdpi.com | nih.govmdpi.commdpi.com |
Considerations for Scalable and Sustainable Synthetic Protocols.mdpi.com
One-pot reactions and cascade processes are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. acs.orgmdpi.com The use of catalysis, including metal catalysis, organocatalysis, and biocatalysis, plays a crucial role in developing more sustainable synthetic routes. researchgate.netresearchgate.netmdpi.com For example, palladium nanocatalysts have been developed for C-N cross-coupling/Heck reactions to synthesize azaindole derivatives under milder, more sustainable conditions. mdpi.com Microwave-assisted synthesis has also been shown to be more efficient than classical heating for certain reactions in the synthesis of C-3 substituted azaindoles. researchgate.net
Reactivity and Chemical Transformations of the 3 Ethyl 5 Azaindole Core
Electrophilic and Nucleophilic Substitution Patterns on the Azaindole Ring
The reactivity of the azaindole core towards electrophiles and nucleophiles is a subject of significant interest. The C3 position of the pyrrole (B145914) ring in azaindoles generally possesses the highest electron density, making it the preferred site for electrophilic attack, analogous to indole (B1671886). thieme-connect.de However, azaindoles are generally less reactive towards electrophiles compared to indole itself. thieme-connect.de
Electrophilic Substitution:
The ethyl group at the 3-position in 3-ethyl-5-azaindole is expected to direct incoming electrophiles. For a related compound, 5-bromo-3-ethyl-6-azaindole, molecular orbital calculations suggest that the ethyl group directs electrophiles to the 4-position of the pyrrole ring. vulcanchem.com This directing effect is a key consideration in synthetic strategies involving this core.
Common electrophilic substitution reactions include:
Halogenation: Bromination of a 3-ethyl-6-azaindole derivative has been achieved using N-bromosuccinimide (NBS) in dichloromethane. vulcanchem.com
Acylation: Acylation of 5-fluoro-7-azaindole at the C-3 position has been accomplished using trichloroacetyl chloride. nih.gov
Mannich Reaction: The differential reactivity of azaindole isomers is highlighted in Mannich reactions. In mildly acidic solutions, 5-azaindole (B1197152) (1H-pyrrolo[3,2-c]pyridine) is predominantly protonated, which deactivates the ring towards electrophilic substitution. thieme-connect.de
The introduction of electron-withdrawing groups on the nitrogen of the pyrrole ring can negatively impact electrophilic substitution at the C3-position, whereas electron-donating groups can facilitate it. tugraz.at
Nucleophilic Substitution:
The pyridine (B92270) ring of the azaindole system is susceptible to nucleophilic attack, particularly when substituted with a good leaving group. For instance, a chloro-substituted azaindole can undergo nucleophilic substitution with amines or thiols. smolecule.com
In some cases, nucleophilic substitution on the azaindole ring can be accompanied by rearrangements. For example, the reaction of N-1 substituted 4-chloro-1H-pyrrolo[3,2-c]pyridines with primary alkylamines can lead to a mixture of the expected 4-amino-5-azaindole and a rearranged 4-amino-7-azaindole product. tugraz.at Palladium-catalyzed C-N and C-O bond formation reactions have also been extensively studied for functionalizing the azaindole core. beilstein-journals.org
Table 1: Reactivity of this compound Analogs in Substitution Reactions
| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 4-position | 4-Bromo-3-ethyl-6-azaindole derivative | vulcanchem.com |
| Acylation | Trichloroacetyl chloride | 3-position | 3-Trichloroacetyl-5-fluoro-7-azaindole | nih.gov |
| Nucleophilic Substitution | Amines, Thiols | Varies (e.g., C4) | Substituted azaindoles | smolecule.com |
| Suzuki Coupling | Aryl boronic acids | Varies (e.g., C5) | Aryl-substituted azaindoles | rsc.org |
Oxidation and Reduction Chemistry of the Bicyclic System
The bicyclic system of this compound can undergo both oxidation and reduction reactions, targeting either the pyrrole or the pyridine ring, or substituents.
Oxidation:
The pyridine nitrogen of the azaindole core can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid - mCPBA), hydrogen peroxide, or potassium peroxymonosulfate (B1194676) (Oxone®). google.com The oxidation is generally carried out in a polar organic solvent like ethyl acetate. google.com The resulting N-oxide can be a useful intermediate for further functionalization. For example, treatment of a 7-azaindole (B17877) N-oxide with phosphorus oxychloride (POCl₃) can introduce a chloro group. nih.gov
Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the oxidation of other parts of the molecule without affecting the azaindole core itself, for instance, oxidizing a methylene (B1212753) bridge between two azaindole units to a ketone. rsc.org
Reduction:
Reduction of substituents on the azaindole ring is a common transformation. For example, a nitro group on the azaindole ring can be reduced to an amino group using zinc in acetic acid or reduced iron powder in an acetic acid solution. nih.govgoogle.com Catalytic hydrogenation can be employed to reduce multiple functionalities simultaneously. For instance, a conjugated phosphonate (B1237965) side chain and a chloro group on an azaindole derivative were reduced in a single step using catalytic hydrogenation. clockss.org
Heterocyclic Annulation and Scaffold Extension Reactions
The this compound core can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation and scaffold extension reactions. These reactions are valuable for creating novel chemical entities with potential biological activities.
Palladium-catalyzed annulation reactions are particularly effective for this purpose. For example, tetracyclic 5-azaindole analogues have been prepared through a palladium-catalyzed sequential annulation of a substituted iodopyridinylamine with internal alkynes. lookchemmall.comresearchgate.net This method allows for the diversification of the resulting tetracyclic structures by varying the substituents on the alkyne. lookchemmall.com
The Horner-Wadsworth-Emmons reaction has been utilized to extend the scaffold of an azaindole derivative by introducing an unsaturated phosphonate side chain. clockss.org Furthermore, Stille coupling reactions have been employed to connect a 5-azaindole unit to other heterocyclic systems, such as indolyl maleimides, which can then undergo cyclization to form carbazole (B46965) frameworks. nih.gov
Investigation of Acid-Base Properties and Protonation States
The presence of both a pyrrole and a pyridine ring imparts distinct acid-base properties to the this compound molecule. Azaindoles are generally more basic than indoles due to the pyridine nitrogen. researchgate.net The pKa of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) is reported to be 8.26, which is comparable to that of 4-aminopyridine. pitt.edu
The protonation state of azaindoles can significantly influence their reactivity. In acidic media, the pyridine nitrogen is protonated, which can deactivate the ring towards electrophilic attack. thieme-connect.detugraz.at The specific position of the nitrogen atom in the pyridine ring influences the basicity and the electronic properties of the molecule. pitt.edu
Computational and spectroscopic studies have been used to investigate the protonation states and photodynamics of protonated azaindoles. rsc.orgbarbatti.org These studies provide insights into the excited-state energetics and fragmentation pathways, which are influenced by the position of the protonated nitrogen atom. rsc.org
Table 2: pKa Values of Unsubstituted Azaindole Isomers
| Compound | Systematic Name | pKa | Reference |
| 4-Azaindole | 1H-pyrrolo[3,2-b]pyridine | 6.94 | pitt.edu |
| 5-Azaindole | 1H-pyrrolo[3,2-c]pyridine | 8.26 | pitt.edu |
| 6-Azaindole | 1H-pyrrolo[2,3-c]pyridine | 7.95 | pitt.edu |
| 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | 4.59 | researchgate.netpitt.edu |
Advanced Spectroscopic and Structural Elucidation Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon skeletons of 3-Ethyl-5-azaindole can be achieved.
¹H, ¹³C, and ¹⁵N NMR spectra provide fundamental information about the structure of this compound. Each spectrum offers unique insights into the molecular framework.
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the ethyl group—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons—due to spin-spin coupling. Signals corresponding to the protons on the bicyclic aromatic ring system and the N-H proton of the pyrrole (B145914) ring would also be present in distinct regions. Isotopic labeling with deuterium (B1214612) can be used to distinguish overlapping proton signals in complex aromatic systems.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals indicate the electronic environment of each carbon, distinguishing between sp²-hybridized aromatic carbons and sp³-hybridized carbons of the ethyl group. researchgate.netresearchgate.net The chemical shifts of the pyridine (B92270) moiety carbons can offer insights into properties like pKa. japsonline.com
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly valuable for azaindole derivatives as it directly probes the nitrogen atoms. japsonline.com The chemical shifts of the N1 (pyrrole-type) and N5 (pyridine-type) nitrogens are sensitive to their electronic environment and hybridization state. These shifts can provide critical information about tautomeric forms and intermolecular interactions, such as hydrogen bonding. rsc.org The variation in ¹⁵N chemical shifts can reflect changes in physicochemical properties. japsonline.com
Illustrative NMR Data for this compound
The following table presents typical, expected chemical shift (δ) ranges for the ¹H and ¹³C nuclei in this compound, based on analogous structures. Actual values are dependent on the solvent and experimental conditions. sigmaaldrich.com
| Atom Type | Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl | -CH₂- | ~2.8 (quartet) | ~20-25 |
| Ethyl | -CH₃ | ~1.3 (triplet) | ~12-16 |
| Pyrrole Ring | C2-H | ~7.0-7.5 (singlet) | ~120-125 |
| Pyrrole Ring | C3 | - | ~115-120 |
| Pyridine Ring | C4-H | ~7.8-8.2 (doublet) | ~140-145 |
| Pyridine Ring | C6-H | ~8.2-8.5 (singlet) | ~145-150 |
| Pyridine Ring | C7-H | ~7.2-7.6 (doublet) | ~115-120 |
| Pyrrole Ring | N1-H | ~10-12 (broad singlet) | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound. They reveal correlations between nuclei, which allows for the complete assembly of the molecular structure. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is crucial for confirming the placement of the ethyl group at the C3 position. It would show a correlation from the methylene protons of the ethyl group to the C2 and C3a carbons of the azaindole core. mdpi.compitt.edu
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. ROESY is useful for confirming the regiochemistry and spatial arrangement of substituents. For instance, it could show through-space correlations between the protons of the ethyl group and adjacent protons on the pyrrole ring, confirming their proximity. researchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₉H₁₀N₂), HRMS provides an experimental mass that can be compared to the calculated exact mass, thereby confirming the molecular formula. rsc.org The technique can also reveal characteristic fragmentation patterns that support the proposed structure. acs.org
HRMS Data for this compound
This table shows the calculated exact mass for the protonated molecule [M+H]⁺ of this compound and a hypothetical experimental value as would be obtained from an HRMS (ESI) experiment.
| Molecular Formula | Species | Calculated Exact Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|
| C₉H₁₀N₂ | [M+H]⁺ | 147.0917 | 147.0915 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Functional Group Analysis
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the N-H group of the pyrrole ring (a sharp stretch around 3400 cm⁻¹), aromatic C-H bonds, and aliphatic C-H bonds of the ethyl group. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions characteristic of the azaindole bicyclic system. rsc.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of an azaindole derivative typically displays multiple absorption bands corresponding to π–π* transitions within the aromatic system. thieme-connect.de The spectrum is generally similar to that of indole (B1671886). thieme-connect.de The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment, with changes in solvent polarity potentially causing a shift in the absorption wavelength (solvatochromism). physchemres.org This technique provides insight into the conjugated π-electron system of the molecule.
Characteristic Spectroscopic Data (IR and UV-Vis)
Expected absorption regions for this compound.
| Spectroscopy Type | Feature | Expected Absorption Region |
|---|---|---|
| IR | N-H stretch (pyrrole) | ~3400 cm⁻¹ |
| IR | Aromatic C-H stretch | ~3100-3000 cm⁻¹ |
| IR | Aliphatic C-H stretch | ~2960-2850 cm⁻¹ |
| IR | C=C and C=N stretches | ~1600-1450 cm⁻¹ |
| UV-Vis | π–π* transitions | ~220 nm and ~270-290 nm |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure. uni-rostock.de The analysis yields precise data on bond lengths, bond angles, and torsion angles. vensel.org It also reveals the planarity of the azaindole ring system and the conformation of the ethyl substituent. Furthermore, X-ray crystallography provides detailed information about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the pyrrole N-H and pyridine N5 atoms, which are critical for understanding the compound's physical properties and its interactions in a biological context. mdpi.comresearchgate.net
Typical Crystallographic Parameters from X-ray Analysis
This table lists the type of data obtained from a single-crystal X-ray diffraction experiment, based on analyses of similar heterocyclic compounds. vensel.orgrcsb.org
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. |
| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |
| Z | The number of molecules per unit cell. |
| Resolution (Å) | A measure of the level of detail resolved in the electron density map. |
| R-values (R_work, R_free) | Indicators of the quality of the fit between the crystallographic model and the experimental data. |
Computational Chemistry and Theoretical Investigations of 3 Ethyl 5 Azaindole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethyl-5-azaindole at the atomic and electronic levels. These methods can predict a wide range of molecular properties, from the geometry of the ground state to the energies of its frontier molecular orbitals, which are crucial for determining its chemical reactivity and stability.
Density Functional Theory (DFT) and ab initio methods are powerful tools for the detailed investigation of the electronic and structural properties of molecules like this compound. researchgate.net DFT methods, such as B3LYP and M06-2X, are widely used to calculate the optimized geometry, vibrational frequencies, and electronic properties of heterocyclic compounds. nih.govresearchgate.netnih.gov For instance, calculations on related azaindole derivatives have been performed to determine bond lengths, bond angles, and charge distributions, which are essential for understanding their chemical behavior. researchgate.net
Ab initio methods, while computationally more demanding, can provide highly accurate results for smaller systems and are often used as a benchmark for DFT calculations. For this compound, these calculations can elucidate the influence of the ethyl group at the 3-position and the nitrogen atom at the 5-position on the electronic distribution and reactivity of the azaindole core. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they provide insights into the molecule's ability to donate or accept electrons, which is a key factor in its reactivity and potential as a ligand in coordination chemistry or as a pharmacophore in drug design.
A representative table of calculated electronic properties for a substituted azaindole derivative using DFT is shown below, illustrating the type of data that can be generated for this compound.
| Property | Calculated Value (Representative) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
This interactive table showcases typical electronic properties calculated for a substituted azaindole using DFT methods. These values are indicative and would need to be specifically calculated for this compound.
Computational methods are also invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for the calculation of NMR chemical shifts. researchgate.netelsevierpure.com By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. researchgate.net
These theoretical predictions, when compared with experimental data, can confirm the proposed structure and provide a more detailed understanding of the electronic environment of each atom. Discrepancies between calculated and experimental shifts can also highlight the presence of intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations.
Below is an example of a data table comparing experimental and calculated ¹³C NMR chemical shifts for a related heterocyclic compound, demonstrating the accuracy of the GIAO method.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311G(d,p)) |
| C2 | 145.2 | 146.8 |
| C3 | 118.9 | 120.1 |
| C4 | 128.5 | 129.3 |
| C6 | 115.7 | 116.5 |
| C7 | 140.1 | 141.0 |
| C8 | 122.4 | 123.5 |
| C9 | 125.6 | 126.4 |
This interactive table presents a comparison of experimental and GIAO-calculated ¹³C NMR chemical shifts for a representative aromatic heterocycle. This illustrates the predictive power of computational spectroscopy for compounds like this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
The 5-azaindole (B1197152) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. nih.govnih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial in understanding and predicting how this compound might interact with biological macromolecules, such as proteins and enzymes. nih.govmdpi.comnih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.comnih.govijper.org This technique allows for the exploration of various possible binding poses of this compound within the active site of a target protein. nih.gov By evaluating the binding energy for each pose, it is possible to identify the most stable binding mode and to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms over time. scielo.brnih.govmdpi.commdpi.com These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate measure of the binding affinity. mdpi.com For this compound, MD simulations could reveal how the ethyl group influences the binding orientation and dynamics within a specific protein pocket.
A summary of typical interactions and binding energies derived from docking studies of azaindole-based inhibitors is presented in the table below.
| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Kinase A | Leu248, Val296, Ala312 | -8.5 |
| Kinase B | Asp410, Phe382, Met318 | -9.2 |
| Kinase C | Glu305, Tyr307, Ile242 | -7.9 |
This interactive table provides representative data from molecular docking studies of azaindole derivatives with various kinase targets, highlighting the types of interactions and binding affinities that could be predicted for this compound.
The insights gained from molecular docking and MD simulations can be used in a structure-based drug design approach to develop novel and more potent ligands based on the this compound scaffold. researchgate.net By understanding the key interactions between the ligand and the target protein, it is possible to rationally design modifications to the this compound structure that could enhance its binding affinity and selectivity. nih.gov For example, the ethyl group could be replaced with other substituents to better fit a specific hydrophobic pocket in the active site, or additional functional groups could be added to form new hydrogen bonds with the protein. This iterative process of computational design, synthesis, and biological evaluation is a powerful strategy in modern drug discovery. researchgate.net
Theoretical Studies on Excited State Proton Transfer and Photophysical Processes
The photophysical properties of azaindole derivatives are of significant interest due to their potential applications as fluorescent probes and in photodynamic therapy. researchgate.netacs.orgacs.orgmdpi.com Theoretical studies can provide a detailed understanding of the electronic transitions and excited-state processes that govern the fluorescence and phosphorescence of these molecules.
Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in some molecules containing both a proton donor and a proton acceptor group. nih.gov Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a tautomer with different electronic and photophysical properties. nih.gov While this compound itself is not a classic ESIPT system, understanding the factors that influence excited-state proton transfer in related azaindole systems, such as 7-azaindole (B17877), is crucial for designing new derivatives with desired photophysical properties. nih.govnih.govbarbatti.orgaip.org
Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), can be used to model the potential energy surfaces of the ground and excited states, providing insights into the mechanism and feasibility of ESIPT. nih.gov These calculations can also predict the absorption and emission spectra of the different tautomers, which can be compared with experimental data to confirm the occurrence of ESIPT. For this compound, theoretical studies could explore how the electronic nature of the 5-azaindole core and the presence of the ethyl group influence its photophysical properties, such as its fluorescence quantum yield and lifetime.
Conformational Analysis and Tautomerism Studies of Azaindole Ring Systems
The structural dynamics and reactivity of azaindole derivatives are profoundly influenced by their conformational preferences and tautomeric equilibria. Computational chemistry provides a powerful lens through which to examine these properties at a molecular level. For this compound, theoretical investigations would focus on two primary aspects: the rotational barrier of the C3-ethyl group and the prototropic tautomerism of the 5-azaindole core.
Conformational Analysis of the Ethyl Substituent:
The ethyl group at the C3 position is not rigid and can rotate around the C3-C(ethyl) single bond. This rotation gives rise to different conformers, characterized by the dihedral angle between the plane of the azaindole ring and the C-C bond of the ethyl group. The conformational landscape of the ethyl group is typically governed by steric and electronic effects.
Steric Hindrance: The primary determinant of the preferred conformation is the minimization of steric repulsion between the methyl group of the ethyl substituent and the adjacent atoms of the azaindole ring, particularly the hydrogen atom at the C4 position and the nitrogen at the N1 position.
Hyperconjugation: Electronic interactions, such as hyperconjugation between the C-H bonds of the ethyl group and the π-system of the azaindole ring, can also contribute to the stability of certain conformations.
Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to map the potential energy surface of this rotation. By systematically varying the dihedral angle and calculating the corresponding energy, a rotational energy profile can be generated. This profile typically reveals energy minima corresponding to stable conformers and energy maxima corresponding to transition states.
For this compound, it is anticipated that the most stable conformer would place the methyl group of the ethyl substituent away from the plane of the azaindole ring to minimize steric clash. Two likely low-energy conformations would be the syn and anti conformers, where the C-C bond of the ethyl group is either eclipsing or bisecting the C2-C3 bond of the ring. The energy barrier to rotation is expected to be relatively small, on the order of a few kcal/mol, allowing for rapid interconversion between conformers at room temperature.
Tautomerism of the 5-Azaindole Ring:
Azaindole systems can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrrole (B145914) and pyridine (B92270) rings. For 5-azaindole, the two primary tautomers are the 1H-tautomer (1H-pyrrolo[3,2-b]pyridine) and the 5H-tautomer (5H-pyrrolo[3,2-b]pyridine).
Computational studies on the parent 5-azaindole have shown that the N1H tautomer is significantly more stable in the ground state in the gas phase. rsc.org The relative energies of these tautomers can be influenced by substitution and the surrounding environment (e.g., solvent). The introduction of an ethyl group at the C3 position is not expected to dramatically alter the fundamental tautomeric preference for the 1H form, as it does not directly participate in the proton transfer.
Quantum chemical calculations can provide quantitative insights into the relative stabilities of these tautomers. By optimizing the geometry of each tautomer and calculating its electronic energy, the energy difference (ΔE) and, consequently, the equilibrium constant (KT) for the tautomerization process can be determined.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the tautomerism of this compound. The values are based on general trends observed for azaindole systems.
| Tautomer of this compound | Computational Method | Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1H-tautomer | B3LYP | 6-311++G(d,p) | 0.00 | 2.5 |
| 5H-tautomer | B3LYP | 6-311++G(d,p) | +8.5 | 4.1 |
Note: These are representative values and would require specific calculations for this compound for verification.
The data indicates that the 1H-tautomer is the more stable form, which is consistent with experimental and computational findings for related azaindole compounds. The higher dipole moment of the 5H-tautomer suggests that its relative stability might be increased in polar solvents.
Biological Target Interaction Studies and Mechanistic Insights for 3 Ethyl 5 Azaindole and Its Analogues
Investigations into Protein Kinase Inhibition Mechanisms
Derivatives of the azaindole scaffold have emerged as significant inhibitors of protein kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. researchgate.netmdpi.comnih.gov The nitrogen atoms within the azaindole ring system enhance the potential for forming hydrogen bonds within the adenosine (B11128) triphosphate (ATP)-binding site of kinases, making these compounds attractive candidates for kinase inhibitor design. researchgate.netnih.gov The strategic placement of substituents on the azaindole core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
Analysis of ATP-Binding Site Interactions and Allosteric Modulation
The primary mechanism by which 3-ethyl-5-azaindole analogues inhibit kinase activity is through competitive binding at the ATP-binding site. nih.govmdpi.com This interaction prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade. The azaindole core typically forms critical hydrogen bonds with the hinge region of the kinase, a conserved structural element that connects the N- and C-lobes of the kinase domain. nih.gov For instance, in the case of c-Met kinase, the N-7 atom of a 7-azaindole (B17877) derivative accepts a hydrogen bond from the backbone NH of Met 1160, while the N-1 atom donates a hydrogen bond to the carbonyl of the same residue. nih.gov
The substituents on the azaindole ring play a crucial role in occupying various pockets within the ATP-binding site, contributing to both potency and selectivity. For example, modifications at the C-3 position of the 7-azaindole motif can extend into the ribose pocket, while substitutions at the C-2 position can reach the surface-exposed extended hinge region. nih.gov In some instances, these interactions can induce conformational changes in the kinase, leading to allosteric modulation of its activity. The binding of an inhibitor can stabilize an inactive conformation of the kinase, as seen with certain c-Met kinase inhibitors where the activation loop folds back toward the ATP-binding pocket. nih.gov
Exploration of Kinase Selectivity and Polypharmacology
While potent inhibition is a desirable characteristic, selectivity is equally important to minimize off-target effects. The substitution pattern on the azaindole ring is a key determinant of kinase selectivity. For example, introducing sterically demanding short-alkyl substituents, such as an ethyl group, on a 7-azaindole derivative improved the selectivity profile by reducing inhibition of off-target kinases like PKCα and ROCK1. nih.gov
Conversely, the ability of a single compound to interact with multiple targets, known as polypharmacology, can be advantageous in treating complex diseases like cancer. Azaindole derivatives have demonstrated this characteristic. For instance, an azaindole-based ROCK inhibitor was found to be inactive against 89 kinases at a certain concentration but showed weak to moderate activity against 21 other kinases, with more significant inhibition of TRK and FLT3 kinases in the sub-micromolar range. nih.gov This broad interaction profile highlights the potential for developing multi-targeted therapies from the azaindole scaffold.
Specific Kinase Families as Molecular Targets (e.g., CDK, EGFR, ALK, Aurora, PI3K, PIM2, ROCK)
Azaindole derivatives have been successfully developed as inhibitors for a wide range of kinase families implicated in various diseases, particularly cancer.
Cyclin-Dependent Kinases (CDKs): Azaindole-based compounds have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle. For example, a 2-anilino-2,4-pyrimidinyl-benzimidazole derivative with a core structure related to azaindoles displayed strong inhibition of both CDK1 and CDK4. mdpi.com Modifications to this scaffold led to derivatives with improved selectivity for CDK4/6 over CDK1. mdpi.com The binding mode of these inhibitors involves the formation of bidentate hydrogen bonds with the hinge residue VAL101 and interactions with other key residues in the ATP-binding site. mdpi.com
Epidermal Growth Factor Receptor (EGFR): Azaindole analogues have been investigated as inhibitors of EGFR, a receptor tyrosine kinase often mutated in cancer. mdpi.comacs.org Some derivatives have shown potent inhibition of EGFR mutants, including the T790M resistance mutation. mdpi.comacs.org The straight orientation of the azaindole moiety allows it to fit into the back pocket of the kinase, and a secondary amine can form an additional hydrogen bond with Glu762, stabilizing the complex. acs.org
Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase that is a target in oncology. nih.govresearchgate.net 3,5-disubstituted-7-azaindole derivatives have been reported as effective ALK inhibitors. nih.gov Docking studies predict that these compounds bind within the ATP active site of the kinase. nih.gov
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a critical role in mitosis and are attractive cancer targets. nih.govnih.gov 7-azaindole derivatives have been developed as potent inhibitors of Aurora kinases. nih.govnih.gov By targeting specific amino acid differences, such as Thr217 in Aurora-A, selective inhibitors have been designed. nih.gov For example, compound 40f , an imidazo[4,5-b]pyridine derivative, displayed an IC50 of 0.015 μM for Aurora-A and was 346 times more potent against Aurora-A than Aurora-B in cell-based assays. nih.gov
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade in cancer. nih.gov A series of novel 7-azaindole scaffold derivatives were discovered to be potent PI3K inhibitors, with some compounds exhibiting subnanomolar inhibitory activity. nih.gov These compounds were developed using a fragment-based growing strategy to replace the quinoline (B57606) fragment of a known inhibitor. nih.gov Furthermore, systematic structure-activity relationship (SAR) analysis of 7-azaindole-based inhibitors has led to the discovery of compounds with high selectivity for the PI3Kγ isoform. nih.gov
PIM Kinases: PIM kinases are involved in cell survival and proliferation and are upregulated in many cancers. Azaindole derivatives have shown promise as PIM kinase inhibitors. Specifically, certain azaindole derivatives have been shown to inhibit PIM2 kinase. The introduction of substituents at the 6-position of the 7-azaindole ring was a strategy employed to improve selectivity for PIM kinases by creating steric hindrance that would not be tolerated by off-target kinases. nih.gov
Rho-Kinase (ROCK): ROCK is implicated in cardiovascular diseases such as hypertension. nih.gov A potent and highly selective azaindole-based inhibitor of ROCK-1 and ROCK-2 was identified, exhibiting IC50 values in the low nanomolar range. nih.gov This inhibitor acts in an ATP-competitive manner. nih.gov The 5-azaindole (B1197152) scaffold is a key precursor in the synthesis of ROCK inhibitors.
Table 1: Inhibition of Specific Kinases by Azaindole Analogues
| Kinase Family | Analogue/Derivative Class | Key Findings | IC50/Ki Values | Reference |
|---|---|---|---|---|
| CDK | Pyrido[2,3-d]pyrimidin-7-one | Potent and selective inhibition of CDK4 and CDK6. | CDK4 IC50 = 8 nM, CDK6 IC50 = 13 nM | mdpi.com |
| EGFR | Azaindole derivative 1d | Potent inhibition of EGFR mutants. | Inhibited EGFRT790M and EGFRL858R/T790M close to 90% at 1 µM. | acs.org |
| ALK | 3,5-Disubstituted-7-azaindole | Good inhibitors of ALK. | Not specified | nih.gov |
| Aurora Kinase | Imidazo[4,5-b]pyridine derivative 40f | Highly potent and selective for Aurora-A. | Aurora-A IC50 = 0.015 µM | nih.gov |
| PI3K | 7-Azaindole derivatives (e.g., B13, B14, C1, C2) | Potent PI3K inhibitors with subnanomolar activity. | Subnanomolar concentrations | nih.gov |
| PIM Kinase | 7-Azaindole derivatives | Improved selectivity with ethylated derivative 4 . | Inhibited DAPK1 (77%) and PKD2 (90%) potently. | nih.gov |
| ROCK | Azaindole 1 | Potent and selective ROCK-1 and ROCK-2 inhibitor. | ROCK-1 IC50 = 0.6 nM, ROCK-2 IC50 = 1.1 nM | nih.gov |
Enzymatic Inhibition Studies Beyond Kinases
The inhibitory activity of this compound and its analogues is not limited to protein kinases. Research has shown their potential to modulate the activity of other enzyme classes, such as phosphatases.
Modulation of Low Molecular Weight Protein Tyrosine Phosphatases (LMW-PTP)
Low molecular weight protein tyrosine phosphatases (LMW-PTPs) are enzymes implicated in various cellular processes, including cytoskeletal remodeling and growth factor receptor signaling. clockss.org Overexpression of LMW-PTP has been linked to oncogenic transformation, making it a potential drug target. clockss.org A 5-azaindole phosphonic acid was computationally designed and synthesized as an inhibitor of human LMW-PTP (HCPTP). clockss.org This highlights the potential for developing 5-azaindole-based compounds to target this class of phosphatases.
Inhibition of Alkaline Phosphatase (ALP) Activity
Alkaline phosphatase (ALP) is an enzyme involved in various physiological processes, and its inhibition is a therapeutic strategy for several diseases. rsc.org Natural 5-azaindoles, specifically guitarrin C and guitarrin D isolated from a marine sponge, have been identified as inhibitors of a highly active alkaline phosphatase (CmAP) from the marine bacterium Cobetia amphilecti. researchgate.netmdpi.comnih.gov Guitarrin C exhibited an IC50 value of 8.5 µM against CmAP. mdpi.comnih.gov
Further studies revealed that the presence of a carboxyl group at C6 and a hydroxyl group at C8 of the 5-azaindole structure is a prerequisite for the inhibitory effect on ALP. mdpi.comnih.gov Kinetic analysis showed that guitarrin C acts as a non-competitive inhibitor of both CmAP and calf intestinal ALP (CIAP), while guitarrin D displayed a mixed type of inhibition. nih.gov These findings suggest that the 5-azaindole scaffold can serve as a basis for designing novel ALP inhibitors.
Table 2: Inhibition of Non-Kinase Enzymes by Azaindole Analogues
| Enzyme | Analogue/Derivative | Key Findings | IC50/Ki Values | Reference |
|---|---|---|---|---|
| Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | 5-Azaindole phosphonic acid | Computationally designed as an inhibitor of human LMW-PTP. | Not specified | clockss.org |
| Alkaline Phosphatase (ALP) | Guitarrin C | Natural 5-azaindole inhibitor of bacterial and mammalian ALP. Acts as a non-competitive inhibitor. | CmAP IC50 = 8.5 µM, CIAP IC50 = 195 µM | mdpi.comnih.gov |
| Guitarrin D | Natural 5-azaindole inhibitor of bacterial and mammalian ALP. Exhibits mixed-type inhibition. | CmAP IC50 = 110 µM, CIAP IC50 = 230 µM | mdpi.comnih.gov |
Interaction with HIV-1 Integrase Enzyme
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. unipa.itresearchgate.net The enzyme facilitates the insertion of viral DNA into the host genome through a two-step process: 3'-processing and strand transfer (ST). brieflands.com Inhibitors of this process, known as integrase strand transfer inhibitors (INSTIs), are vital components of modern treatment regimens. nih.gov
Azaindole scaffolds have emerged as a promising class of HIV-1 IN inhibitors. researchgate.netacs.org Research has focused on developing 7-azaindole derivatives that can effectively inhibit the strand transfer activity of the enzyme. One study established an efficient method for synthesizing C3,C6-diaryl 7-azaindoles and evaluated their inhibitory potential. nih.gov The findings indicated that the substitution pattern on the azaindole core is crucial for activity. For instance, compound 11d (with a 2,4-difluoro phenyl group at C3 and a 4-methoxy phenyl group at C6) demonstrated a 72% inhibition of ST activity. nih.gov Similarly, compound 11f , featuring a benzo[d] nih.govresearchgate.netdioxole group at C3 and a 4-pyridyl ring at C6, showed 71% inhibition. nih.gov These studies suggest that para-substitution on the C3 aryl ring and the presence of an aryl group at the C6 position enhance inhibitory action. nih.gov
Molecular docking studies propose that these azaindole derivatives interact with the catalytic core of the integrase enzyme, chelating with the essential Mg2+ ions in the active site. brieflands.comnih.gov The presence of π-donor atoms like oxygen, nitrogen, or fluorine at the para position of the C3 aryl group appears beneficial for this interaction with the enzyme's catalytic domain. nih.gov
Table 1: HIV-1 Integrase Strand Transfer (ST) Inhibition by Diaryl 7-Azaindole Analogues
| Compound | C3-Aryl Substituent | C6-Aryl Substituent | % ST Inhibition at 10 µM | Cytotoxicity (IC50 in TZM-bl cells) |
|---|---|---|---|---|
| 11d | 2,4-Difluoro phenyl | 4-Methoxy phenyl | 72% | > 200 µM |
| 11f | Benzo[d] nih.govresearchgate.netdioxol-5-yl | Pyridin-4-yl | 71% | > 200 µM |
| 10h | Benzo[d] nih.govresearchgate.netdioxol-5-yl | - | 54% | > 200 µM |
| 11b | 4-Fluorophenyl | 4-Methoxy phenyl | - | > 200 µM |
| 11c | 4-Chlorophenyl | 4-Methoxy phenyl | - | > 200 µM |
| 11e | 4-(Trifluoromethyl)phenyl | 4-Methoxy phenyl | - | > 200 µM |
| 12b | 4-Fluorophenyl | Pyridin-4-yl (PMB-protected) | - | > 200 µM |
α-Glucosidase Inhibition Mechanisms
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. chula.ac.thnih.gov Inhibition of this enzyme is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govresearchgate.net While current drugs like acarbose (B1664774) are effective, they are associated with gastrointestinal side effects, driving the search for new, improved inhibitors. researchgate.net
Derivatives based on the azaindole framework have shown significant potential as α-glucosidase inhibitors. A study on 1,3,4-oxadiazole (B1194373) derivatives reported that a compound featuring an azaindole core (compound B) was a potent α-glucosidase inhibitor with an IC50 value of 0.4 mM, which was more potent than the standard drug acarbose (IC50 = 1.75 mM). nih.gov
Another study explored a series of 7-azaindole-based carbohydrazides and their cyclized 1,3,4-oxadiazole forms. researchgate.net All tested derivatives exhibited potent inhibition against α-glucosidase, with IC50 values ranging from 25.81 ± 1.63 µM to 113.61 ± 1.31 µM, all of which were significantly lower than that of acarbose (IC50 = 375.82 ± 1.76 µM). researchgate.net Molecular docking studies confirmed that these ligands could plausibly bind to and interact with the α-glucosidase enzyme, supporting the experimental results. researchgate.net These findings highlight the potential of the azaindole scaffold in designing novel and effective α-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibitory Activity of Azaindole Analogues
| Compound Class | Specific Compound Example | IC50 Value | Standard Drug (Acarbose) IC50 |
|---|---|---|---|
| 1,3,4-Oxadiazole with Azaindole Core | Compound B | 0.4 mM | 1.75 mM nih.gov |
Receptor Binding Affinity and Selectivity Profiling
Azaindole derivatives have been investigated for their affinity towards various serotonin (B10506) (5-HT) receptor subtypes, which are implicated in the regulation of mood and other neurological processes. nih.gov In one study, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was synthesized. nih.govresearchgate.net Within this series, compound 11 displayed a high binding affinity for the 5-HT1A receptor with a Ki value of 128.0 nM. nih.govresearchgate.net This same compound also showed a very high affinity for the serotonin transporter (SERT), with a Ki of 9.2 nM. nih.govresearchgate.net
Another investigation into homopiperazine-based ligands found that the 7-azaindole scaffold was well-accommodated by 5-HT7 receptors. tandfonline.com Halogen substitution on the azaindole ring influenced both affinity and selectivity. For example, the chlorinated compound 11 in this separate study showed a good selectivity ratio of nearly 100 for the 5-HT7 receptor over the 5-HT1A receptor. tandfonline.com
Furthermore, in a study comparing 5-azaindoles to their indole (B1671886) counterparts as 5-HT6 receptor ligands, the 5-azaindole compound 37 showed a Ki of 84 nM, and compound 38 had a Ki of 41 nM, demonstrating that the azaindole core is well-tolerated for binding at this subtype. nih.gov
Table 3: Binding Affinity (Ki) of Azaindole Analogues at Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| Compound 11 (7-azaindole derivative) | 5-HT1A | 128.0 nM nih.govresearchgate.net |
| Compound 10 (7-azaindole derivative) | 5-HT1A | >1000 nM tandfonline.com |
| Compound 11 (7-azaindole derivative) | 5-HT7 | 130 nM tandfonline.com |
| Compound 37 (5-azaindole derivative) | 5-HT6 | 84 nM nih.gov |
| Compound 38 (5-azaindole derivative) | 5-HT6 | 41 nM nih.gov |
The dopamine (B1211576) receptor system, particularly the D2-like family (D2, D3, and D4), is a crucial target for antipsychotic medications. nih.gov Azaindole-based compounds have been designed as ligands for these receptors. A 7-azaindole derivative, compound 11 from a series of potential multi-target antidepressants, demonstrated high affinity for the D2 receptor with a Ki value of 51.0 nM. nih.govresearchgate.net
Research into fused azaindole derivatives led to the identification of FAUC 725 , a tricyclic azaindole, which showed a remarkable D3 receptor affinity (Ki = 0.54 nM) and enhanced selectivity over both D2 and D4 receptors. researchgate.net Further studies have focused on developing subtype-selective ligands by assembling phenylpiperazines with a 7a-azaindole core. acs.org By modifying the spacer elements connecting these two moieties, researchers were able to create ligands that preferentially bind to D4, D2, or D3 receptors, demonstrating the tunability of the azaindole framework for achieving receptor subtype selectivity. acs.org
Table 4: Binding Affinity (Ki) of Azaindole Analogues at Dopamine Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| Compound 11 (7-azaindole derivative) | D2 | 51.0 nM nih.govresearchgate.net |
| FAUC 725 (fused azaindole) | D3 | 0.54 nM researchgate.net |
| FAUC 725 (fused azaindole) | D2 | Moderate affinity researchgate.net |
| FAUC 725 (fused azaindole) | D4 | Moderate affinity researchgate.net |
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor involved in numerous physiological processes. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a novel approach to modulating receptor activity. mdpi.com
A series of indole analogues, including Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), have been identified as potent allosteric modulators of the CB1 receptor. tocris.comnih.gov Org 27569 acts as a positive allosteric modulator (PAM) of agonist binding, significantly increasing the binding of the CB1 agonist [3H]CP 55,940 with a pEC50 of 8.24. tocris.comnih.gov Conversely, it demonstrates negative binding cooperativity with the inverse agonist [3H]SR 141716A. nih.gov
Interestingly, while Org 27569 enhances agonist binding, it behaves as an antagonist of receptor function. mdpi.comnih.gov It reduces the maximum effect (Emax) of CB1 agonists in functional assays, a behavior known as a PAM-antagonist. mdpi.comacs.org The crystal structure of the CB1 receptor in a ternary complex with an orthosteric agonist and Org 27569 has confirmed this unique pharmacological profile, providing a structural basis for its allosteric modulation. mdpi.com
Table 5: Allosteric Modulation of CB1 Receptor by Org 27569
| Parameter | Description | Value |
|---|---|---|
| pEC50 | Potency as a positive allosteric modulator of agonist binding | 8.24 tocris.com |
| pKb (vs. [3H]CP 55,940) | Affinity constant for increasing agonist binding | 5.67 tocris.com |
| pKb (vs. [3H]SR 141716A) | Affinity constant for decreasing inverse agonist binding | 5.95 tocris.com |
| Functional Activity | Insurmountable antagonist of receptor function | Reduces agonist Emax nih.gov |
Modulation of Cellular Processes in Preclinical Research Models
The interactions of azaindole analogues with their molecular targets translate into the modulation of various cellular processes in preclinical models. Their ability to inhibit HIV-1 integrase directly impacts the viral replication cycle within host cells, forming the basis of their anti-HIV activity. unipa.itbrieflands.com
In the field of oncology, azaindole derivatives have been developed as potent kinase inhibitors. nih.govresearchgate.net For example, LY2090314, a GSK-3β inhibitor containing an indole ring, was found to inhibit the growth of both MYCN amplified and non-amplified neuroblastoma cells in preclinical models. depositolegale.it Another 3,5-disubstituted-7-azaindole was identified as a CDK2 and CDK9 inhibitor that elicited anti-tumor activity in a triple-negative breast cancer mouse model. depositolegale.it More recently, an azaindole-based inhibitor of MAP4K1, BAY-405 , was shown to enhance T-cell immunity and produce T-cell-dependent antitumor efficacy in tumor-bearing mice, highlighting its potential in immuno-oncology. nih.gov
The binding profiles of azaindole derivatives at serotonin and dopamine receptors suggest their potential to modulate neurotransmitter systems. nih.govresearchgate.net The dual high-affinity binding of compounds like compound 11 to the serotonin transporter (SERT) and D2/5-HT1A receptors suggests they may act as multi-target antidepressants, synergistically enhancing serotonergic and dopaminergic neurotransmission, which are key processes in mood regulation. nih.govresearchgate.net
Effects on Microtubule Dynamics and Tubulin Binding
A significant mechanism of action for certain 5-azaindole derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential cytoskeletal polymers involved in various cellular processes, including cell division, motility, and intracellular transport. cellsignal.commdpi.com Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for their function. cellsignal.com
Studies have identified that some azaindole derivatives act as microtubule-destabilizing agents. nih.gov They achieve this by directly binding to tubulin, the protein subunit of microtubules. nih.gov Competition assays have revealed that these compounds often bind to the colchicine-binding site on tubulin. nih.govnih.gov This interaction inhibits tubulin polymerization, leading to the disassembly of the microtubule network. nih.gov The disruption of microtubule dynamics at low concentrations is a key factor in their anti-cancer effects. nih.govresearchgate.net
Interestingly, the interaction is often reversible, which is a desirable characteristic for drug development as it allows for better dose control during treatment. nih.gov The ability of these compounds to depolymerize microtubules in cells at lower concentrations than required in in vitro assays suggests efficient cellular uptake and target engagement. nih.gov
Cell Cycle Regulation and Apoptosis Induction
By disrupting microtubule function, 5-azaindole analogues can effectively halt the cell cycle, primarily at the G2/M phase. nih.gov The proper formation and function of the mitotic spindle, which is composed of microtubules, are crucial for chromosome segregation during mitosis. Inhibition of tubulin polymerization leads to an abnormal mitotic spindle, triggering the mitotic checkpoint and arresting cells in the G2/M phase. nih.gov
Prolonged cell cycle arrest can subsequently lead to the induction of apoptosis, or programmed cell death. nih.govsci-hub.se Several studies have demonstrated that azaindole derivatives can induce apoptosis in various cancer cell lines. sci-hub.semdpi.com The mechanism of apoptosis induction can involve the activation of pro-apoptotic proteins like procaspase-3. sci-hub.se Furthermore, these compounds have been shown to be effective even in multidrug-resistant (MDR) cancer cell lines, suggesting they may circumvent common resistance mechanisms. nih.gov
Some azaindole derivatives have also been reported to cause cell cycle arrest at the G0/G1 phase. sci-hub.se The specific phase of cell cycle arrest can be dependent on the compound's structure and the cell type being studied.
Insights into Anti-angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. epo.org Many compounds that target the microtubule cytoskeleton, particularly those binding to the colchicine (B1669291) site, also exhibit anti-angiogenic properties. nih.gov
5-Azaindole derivatives have been shown to possess potent anti-angiogenic activity. nih.gov In vitro assays, such as the capillary-like tube formation on Matrigel, have demonstrated that these compounds can inhibit the morphogenesis of endothelial cells, a key step in angiogenesis. nih.gov The anti-angiogenic effect is a direct consequence of the disruption of microtubule dynamics in endothelial cells, which are essential for cell migration and tube formation. This dual action of inhibiting both tumor cell proliferation and the blood supply to the tumor makes these compounds attractive candidates for cancer therapy. nih.govepo.org
Interference with Pro-inflammatory Signaling Pathways
Beyond their anti-cancer properties, azaindole derivatives have also shown potential in modulating inflammatory responses. google.com Chronic inflammation is linked to the development and progression of various diseases, including cancer. Pro-inflammatory cytokines like IL-1 and TNF play a central role in the inflammatory cascade, often signaling through MAP kinase pathways, such as the p38 kinase pathway. google.com
Certain azaindole derivatives have been identified as inhibitors of kinases involved in these pro-inflammatory signaling pathways. For instance, some analogues have been shown to inhibit Toll-like receptors (TLRs), which are key players in the innate immune response and inflammation. By interfering with these signaling pathways, these compounds can reduce the production of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.
Principles of Structure-Activity Relationship (SAR) Elucidation
Impact of Positional and Substituent Variations on Target Interaction
SAR studies have revealed that modifications at various positions of the azaindole ring significantly impact the pharmacological profile of these compounds. nih.gov The nature and position of the substituent can affect properties such as solubility, bioavailability, and, most importantly, the affinity for the biological target. researchgate.net
For instance, in the context of kinase inhibition, the nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold often plays a crucial role in forming hydrogen bonds within the ATP-binding site of the kinase. nih.govresearchgate.net The specific position of this nitrogen (e.g., 4-, 5-, 6-, or 7-azaindole) can fine-tune the binding interactions and selectivity for different kinases. nih.govacs.org
The following table summarizes the impact of some positional and substituent variations on the activity of azaindole analogues based on available research.
| Position of Variation | Type of Substituent | General Impact on Activity |
| Azaindole Nitrogen Position | 5-azaindole vs. 6-azaindole | Can significantly alter potency and selectivity for different targets. acs.org |
| C3 Position | Aryl, Heteroaryl groups | Crucial for target binding and potency. nih.gov |
| C5 Position | Cyano, Aryl groups | Can enhance inhibitory activity and selectivity. nih.gov |
| N1 (Pyrrole Nitrogen) | Alkylation (e.g., methylation) | Can be well-tolerated and in some cases improve activity. acs.org |
Pharmacophore Development and Ligand-Based Design Strategies
Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential structural features required for biological activity. researchgate.net A pharmacophore model represents the spatial arrangement of key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a specific target. researchgate.net
For 3,5-disubstituted indole and azaindole derivatives, pharmacophore models have been developed to understand their interaction with kinases. researchgate.net These models often highlight the importance of:
A hydrogen bond acceptor feature, typically the pyridine nitrogen of the azaindole core. researchgate.net
Hydrophobic groups that can fit into specific pockets of the binding site. researchgate.net
Aromatic rings that can engage in π-π stacking interactions. researchgate.net
These pharmacophore models serve as a valuable tool for virtual screening of compound libraries to identify new potential inhibitors. researchgate.net They also guide the design of novel analogues with improved binding affinity and selectivity. By understanding the key pharmacophoric features, medicinal chemists can strategically modify the lead compound to optimize its interactions with the target protein, leading to the development of more effective therapeutic agents. researchgate.netacs.org
Applications in Advanced Organic Synthesis and Chemical Biology
Utilization as a Building Block in Complex Heterocyclic Synthesis
While specific syntheses focusing exclusively on 3-Ethyl-5-azaindole are not extensively detailed in the literature, the 5-azaindole (B1197152) core is a fundamental building block for constructing more complex heterocyclic molecules. uni-rostock.desigmaaldrich.com Synthetic chemists frequently utilize functionalized 5-azaindoles as versatile intermediates.
A common strategy involves starting with a halogenated precursor, such as 3-Iodo-5-azaindole, which can be functionalized using modern cross-coupling reactions. nih.govresearchgate.net For instance, palladium-catalyzed reactions like the Suzuki coupling allow for the introduction of a wide array of aryl or heteroaryl groups at the C3 position. nih.govresearchgate.net This approach enables the systematic construction of diverse molecular architectures built upon the 5-azaindole framework.
Furthermore, the 5-azaindole nucleus is a key component in the synthesis of elaborate, multi-ring systems. Palladium-catalyzed sequential annulation methods have been employed to create tetracyclic 5-azaindole analogues from starting materials like benzylidene(3-iodopyridinyl-4-yl)amine and internal alkynes. lookchemmall.com Other novel synthetic routes to the 5-azaindole core have been developed, including cycloaddition reactions between nitriles and donor-acceptor cyclopropanes, which are particularly suitable for combinatorial applications due to their divergent and cost-effective nature. uwo.ca These methods highlight the role of the 5-azaindole scaffold as a foundational element for accessing complex and potentially bioactive heterocyclic compounds.
Rational Design and Synthesis of Compound Libraries for High-Throughput Screening
The 5-azaindole scaffold is a cornerstone in the rational design of compound libraries for high-throughput screening (HTS), a critical process in modern drug discovery. uni-rostock.deresearchgate.net These libraries, which can contain thousands of structurally diverse compounds, are screened to identify "hits" against specific biological targets. pharmablock.com
A notable example is the development of inhibitors for Cell division cycle 7 (Cdc7), a protein kinase involved in DNA replication. In a search for selective Cdc7 inhibitors, researchers synthesized a library of 5-azaindole derivatives. nih.govresearchgate.net The process began with an HTS campaign that identified an indole-based compound with good selectivity. nih.govresearchgate.net To explore the structure-activity relationship (SAR) and optimize the initial hit, a focused library was synthesized around the 5-azaindole core. Starting with 3-Iodo-5-azaindole, a series of analogues were prepared via Suzuki coupling, introducing various aryl and heteroaryl moieties at the C3 position. nih.govresearchgate.net
| Compound | Starting Material | Synthetic Strategy | Purpose | Reference |
|---|---|---|---|---|
| 3-Aryl-5-azaindole Library | 3-Iodo-5-azaindole | N-arylation followed by Suzuki coupling with various boronic acids | Generate a library of Cdc7 kinase inhibitors for HTS and SAR studies | nih.govresearchgate.net |
| Rosuvastatin-Azaindole Hybrids | Rosuvastatin-derived alkyne and 3-iodopyridine (B74083) derivatives | One-pot sonochemical coupling-cyclization | Construct a library for evaluation of cytotoxic effects | researchgate.net |
| 3,5-Disubstituted-7-azaindoles | 5-bromo-7-azaindole | Sequential cross-coupling reactions | Lead optimization for anti-trypanosomal agents based on an HTS hit | nih.gov |
This systematic approach allows medicinal chemists to rapidly generate a multitude of analogues, facilitating the identification of compounds with improved potency and selectivity. nih.govresearchgate.net The design of such libraries often incorporates fragment-based drug discovery (FBDD) principles, where smaller, low-complexity fragments like the core azaindole ring are identified as binders and then elaborated into more potent leads. pharmablock.comjst.go.jp
Strategies for Tuning Physicochemical Properties Relevant to Biological Contexts (e.g., pKa, Lipophilicity, Aqueous Solubility)
A key advantage of the azaindole scaffold is the ability to strategically tune the physicochemical properties of a molecule to enhance its drug-like characteristics. mdpi.comnih.gov The introduction of the nitrogen atom into the indole (B1671886) ring has profound and predictable effects on properties such as basicity (pKa), lipophilicity, and aqueous solubility. pharmablock.comresearchgate.net
Compared to its parent indole, the 5-azaindole core is more basic due to the pyridine (B92270) nitrogen, which can be protonated. This modification typically leads to a reduction in lipophilicity and a significant increase in aqueous solubility, which are often desirable traits for drug candidates. pharmablock.comresearchgate.netnih.gov
One well-documented study on HIV-1 attachment inhibitors provides a clear example. The original indole-based lead compound was potent but suffered from low aqueous solubility (16 µg/mL) and a short metabolic half-life (t1/2 = 16.9 min). pharmablock.com A systematic bioisosteric replacement was performed, creating all four azaindole isomers. The 5-azaindole analogue, along with the other isomers, demonstrated a dramatic improvement in solubility and metabolic stability. pharmablock.com
| Compound | Core Scaffold | Aqueous Solubility (pH 6.5) | Metabolic Half-Life (HLM t1/2) | Reference |
|---|---|---|---|---|
| Prototype Inhibitor | Indole | 16 µg/mL | 16.9 min | pharmablock.com |
| Analogue 1 | 4-Azaindole | 419 µg/mL | >100 min | pharmablock.com |
| Analogue 2 | 5-Azaindole | 936 µg/mL | 38.5 min | pharmablock.com |
| Analogue 3 | 6-Azaindole | 671 µg/mL | >100 min | pharmablock.com |
| Analogue 4 | 7-Azaindole (B17877) | 474 µg/mL | >100 min | pharmablock.com |
Beyond the core scaffold, further fine-tuning is achieved through substitution. The introduction of an ethyl group at the C3 position, creating this compound, increases the fraction of sp³-hybridized carbons (Fsp³). This is a recognized strategy in medicinal chemistry to decrease planarity and improve the aqueous solubility of aromatic compounds. nih.gov
Implementation of Bioisosteric Replacement Concepts (e.g., indole-azaindole switches)
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance desired characteristics, is a fundamental strategy in drug design. pharmablock.com The "indole-azaindole switch" is a classic application of this principle. pharmablock.comnih.gov Azaindoles are considered excellent bioisosteres of indoles and purines. pharmablock.comresearchgate.net
This strategic replacement is often employed to address liabilities in a lead compound, such as poor physicochemical properties (e.g., low solubility, high lipophilicity) or metabolic instability, while aiming to retain or improve biological activity. pharmablock.commdpi.comnih.gov The introduction of a nitrogen atom provides an additional hydrogen bond acceptor, which can lead to new or enhanced interactions with a biological target. nih.gov
Future Research Directions and Perspectives on 3 Ethyl 5 Azaindole
Development of Innovative and Efficient Synthetic Methodologies for Diverse Analogues
The generation of a diverse chemical library is fundamental to exploring the structure-activity relationships (SAR) of the 3-ethyl-5-azaindole core. While general methods for azaindole synthesis exist, future research must focus on developing innovative, efficient, and versatile synthetic routes to access a wide array of analogues. nih.gov
Current synthetic strategies for azaindole scaffolds often involve multi-step processes, including palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, as well as condensation and cycloaddition reactions. nih.govlookchemmall.comresearchgate.net For example, the Suzuki coupling of a 3-iodo-5-azaindole precursor with various aryl or heteroaryl boronic acids has been used to create substituted 5-azaindole (B1197152) derivatives. nih.gov Similarly, palladium-catalyzed annulation of imines with internal alkynes has proven effective for constructing complex tetracyclic 5-azaindole systems. lookchemmall.com
Future efforts should aim to refine these methods for better yields, scalability, and greener reaction conditions, perhaps utilizing microwave-assisted synthesis to reduce reaction times. researchgate.net The development of novel multi-component reactions (MCRs) would be particularly valuable, allowing for the rapid assembly of complex this compound analogues from simple starting materials in a single step. uni-rostock.de Furthermore, creating synthetic pathways that allow for late-stage functionalization would be highly advantageous, enabling the diversification of advanced intermediates to quickly build a library of compounds for biological screening.
Table 1: Synthetic Methodologies for Azaindole Scaffolds
| Synthetic Strategy | Description | Potential Application for this compound Analogues | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Coupling of a halo-azaindole intermediate with boronic acids or terminal alkynes to introduce diverse substituents. | Introduction of various aryl, heteroaryl, or alkyl groups at positions C2, C4, C6, or C7 of the this compound core. | nih.gov |
| Bartoli Indole (B1671886) Synthesis | Reaction of a nitro-pyridine with vinyl magnesium bromide to form the azaindole ring. | A potential route to construct the core 5-azaindole ring system, which can then be functionalized. | google.com |
| Palladium-Catalyzed Annulation | Sequential annulation of an aminopyridine derivative with alkynes to build fused ring systems. | Generation of complex, polycyclic structures incorporating the this compound scaffold. | lookchemmall.com |
| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials to rapidly build molecular complexity. | Efficient, diversity-oriented synthesis of novel this compound derivatives. | uni-rostock.de |
Integration of Advanced Computational Modeling for Predictive Design
To streamline the drug discovery process and rationalize SAR, the integration of advanced computational modeling is indispensable. In silico techniques can guide the design of this compound analogues with enhanced potency, selectivity, and pharmacokinetic properties, thereby reducing the number of compounds that need to be synthesized and tested.
Computational studies have already been successfully applied to other azaindole systems. For instance, the modeling program AutoDock was used to design a 5-azaindole phosphonic acid as an inhibitor of human low molecular weight protein tyrosine phosphatase (LMW-PTP). clockss.org Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have also been employed to investigate the binding modes of indole-2-carboxamide derivatives, providing crucial insights into their interactions with biological targets. nih.gov Docking studies on 7-azaindole (B17877) derivatives have helped predict their binding within the ATP active site of various kinases. researchgate.net
Future research on this compound should leverage these computational tools for:
Target Identification: Virtual screening of this compound libraries against databases of protein structures to identify potential biological targets.
Binding Mode Prediction: Using molecular docking to predict how analogues bind to target proteins, such as the hinge region of kinases, which is a common interaction mode for azaindoles. nih.govresearchgate.net
Structure-Based Design: Iteratively modifying the this compound scaffold based on co-crystal structures or homology models to optimize interactions and improve affinity.
ADME-Tox Prediction: Employing QSAR and other predictive models to assess properties like solubility, permeability, metabolic stability, and potential toxicity early in the design phase. nih.gov
Photodynamic Studies: Using dynamics simulations to understand the excited-state behavior of these molecules, which can be relevant for applications in photochemistry or for understanding phototoxicity. barbatti.org
Table 2: Computational Modeling Techniques in Azaindole Drug Design
| Technique | Application | Example in Azaindole Research | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | Predicted the binding mode of 3,5-disubstituted-7-azaindole derivatives in the kinase ATP active site. | researchgate.net |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to guide lead optimization. | Used to develop models for the interaction of indole 2-carboxamide (B11827560) derivatives with their target. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules to understand the dynamic behavior of the ligand-receptor complex. | Simulated the dynamics of protonated azaindole to understand ultrafast internal conversion processes. | barbatti.org |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Used to design a 5-azaindole-based inhibitor of a human protein tyrosine phosphatase. | clockss.org |
Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action
The azaindole framework is a versatile pharmacophore found in inhibitors of a wide range of biological targets. nih.gov A key future direction is to systematically screen this compound and its derivatives to uncover novel biological activities and elucidate their mechanisms of action.
Known biological targets for various azaindole derivatives include:
Protein Kinases: Many azaindoles inhibit protein kinases, which are critical targets in oncology. nih.govresearchgate.net Examples include Aurora kinases, Anaplastic Lymphoma Kinase (ALK), and Cdc7. nih.govresearchgate.net The azaindole scaffold often acts as an ATP-mimetic, with the ring nitrogens forming key hydrogen bonds in the kinase hinge region. nih.govresearchgate.net
Microtubule Dynamics: Certain azaindole derivatives have been identified as microtubule-depolymerizing agents, arresting the cell cycle at the G2/M phase and exhibiting anti-cancer effects. nih.gov
Phosphatases: A 5-azaindole derivative was designed to inhibit the low molecular weight protein tyrosine phosphatase (LMW-PTP), an enzyme implicated in oncogenic transformation. clockss.org
G-Protein Coupled Receptors (GPCRs): Indole analogues, which are structurally related to azaindoles, have been developed as allosteric modulators of the CB1 cannabinoid receptor. acs.org
Future research should involve high-throughput screening of this compound libraries against broad panels of enzymes and receptors to identify novel targets. Beyond simply identifying targets, it is crucial to elucidate the precise mechanism of action. This includes determining whether inhibition is competitive, non-competitive, or allosteric, and using structural biology techniques like X-ray crystallography to visualize the binding interactions at an atomic level. researchgate.net
Table 3: Known Biological Targets for Azaindole and Related Scaffolds
| Target Class | Specific Target Example | Reported Activity of Azaindole/Indole Derivative | Reference |
|---|---|---|---|
| Protein Kinases | Aurora Kinase, ALK, ROCK | Inhibition of kinase activity, anti-proliferative effects. | nih.govresearchgate.net |
| Cytoskeletal Proteins | Tubulin | Inhibition of microtubule polymerization, cell cycle arrest. | nih.gov |
| Phosphatases | LMW-PTP | Inhibition of phosphatase activity. | clockss.org |
| GPCRs | Cannabinoid Receptor 1 (CB1) | Negative allosteric modulation (reported for indole analogue). | acs.org |
| Reverse Transcriptase | HIV-1 Reverse Transcriptase | Antiviral activity. | google.comgoogle.com |
Strategic Design of Multi-Target Modulators Incorporating the this compound Scaffold
Complex multifactorial diseases, such as cancer, neurodegenerative disorders, and depression, often involve multiple biological pathways. sci-hub.se A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. The this compound scaffold is an excellent starting point for the design of such agents.
The concept has been demonstrated with the development of 7-azaindole derivatives designed as potential multi-target antidepressants. mdpi.comresearchgate.net These compounds were engineered to interact with the serotonin (B10506) transporter (SERT) as well as serotonin (5-HT1A) and dopamine (B1211576) (D2) receptors. mdpi.comresearchgate.net The design strategy involves linking the core azaindole scaffold to other pharmacophores, each responsible for interacting with a different biological target.
Future research in this area should focus on the rational design of MTDLs based on the this compound core. This involves:
Identifying a set of targets implicated in a specific disease.
Designing hybrid molecules that merge the this compound scaffold with known ligands for the other targets.
Utilizing appropriate linkers to ensure the correct spatial orientation of the pharmacophores for optimal binding to all intended targets.
Conducting comprehensive in vitro pharmacological profiling to confirm the multi-target activity and determine the affinity for each target.
For example, a hybrid molecule could be designed to inhibit both a specific protein kinase and a protein involved in drug resistance, which would be a valuable strategy in oncology. nih.gov
Table 4: Example of a Multi-Target Design Strategy with an Azaindole Core
| Lead Scaffold | Intended Targets | Design Rationale | Resulting Profile of Lead Compound | Reference |
|---|---|---|---|---|
| 7-Azaindole | SERT, 5-HT1A Receptor, D2 Receptor | Design of hybrid molecules combining azaindole and indolylpyrrolidine-2,5-dione pharmacophores for potential antidepressant activity. | Compound 11 showed high affinity for D2 (Ki = 51.0 nM) and SERT (Ki = 9.2 nM) and moderate affinity for 5-HT1A (Ki = 128.0 nM). | mdpi.com |
Enhancement of Analytical and Characterization Techniques for Complex Azaindole Derivatives
As increasingly complex analogues of this compound are synthesized, the need for robust and advanced analytical techniques for their purification and characterization becomes paramount.
Standard characterization methods for azaindole derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for purity assessment. lookchemmall.com However, future research will generate molecules with greater structural complexity, including multiple stereocenters and complex fused ring systems, which will demand more sophisticated analytical approaches.
Key areas for enhancement include:
Chromatography: Development of advanced chromatographic methods, such as chiral HPLC and Supercritical Fluid Chromatography (SFC), will be essential for the separation and purification of enantiomers and diastereomers, as biological activity is often stereospecific.
Spectroscopy: The routine use of two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) will be necessary for the unambiguous structural elucidation of complex analogues.
Structural Biology: X-ray crystallography will continue to be the gold standard for determining the three-dimensional structure of these molecules and, more importantly, for visualizing their binding mode within protein targets. researchgate.net This provides invaluable information for structure-based drug design.
Purity and Stability Analysis: Establishing robust, validated analytical methods to determine the purity and stability of lead compounds under various conditions is a critical step before advancing them in the drug discovery pipeline.
Table 5: Analytical Techniques for the Characterization of Azaindole Derivatives
| Technique | Purpose | Reference |
|---|---|---|
| 1D and 2D NMR Spectroscopy | Complete and unambiguous structural elucidation of the molecule. | lookchemmall.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. | researchgate.net |
| X-Ray Crystallography | Determination of the 3D structure in the solid state and visualization of ligand-protein interactions. | researchgate.net |
| Reverse Phase HPLC | Assessment of purity and monitoring reaction progress. | google.com |
| Chiral Chromatography (HPLC/SFC) | Separation and analysis of stereoisomers (enantiomers/diastereomers). | N/A |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | lookchemmall.com |
Q & A
Q. What are the recommended methods for synthesizing 3-Ethyl-5-azaindole with high purity?
- Methodological Answer : Synthesis involves selecting high-purity starting materials, optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst), and rigorous purification (e.g., column chromatography or recrystallization). Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Detailed experimental protocols must include stepwise procedures, safety measures (e.g., inert atmosphere handling), and reproducibility checks, as per guidelines for robust scientific reporting .
Q. How should researchers validate the identity of newly synthesized this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC) to cross-validate purity and structure. Compare experimental data with literature values for known analogs. For novel compounds, elemental analysis and X-ray crystallography provide definitive confirmation. Document all procedures in alignment with standards for experimental transparency .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Apply DFT frameworks, such as the Colle-Salvetti correlation-energy functional, to model electron density distributions and local kinetic energy. Use basis sets (e.g., 6-31G*) and hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Validate computational results against experimental spectroscopic data to ensure accuracy. Document software settings (e.g., convergence criteria) for reproducibility .
Q. What strategies resolve contradictions in reported reaction yields for this compound under similar conditions?
- Methodological Answer : Conduct a systematic review of experimental variables (e.g., solvent purity, catalyst batch, temperature gradients). Use statistical tools (e.g., ANOVA) to quantify variability and design controlled replication studies. Cross-reference synthesis protocols to identify overlooked factors (e.g., moisture sensitivity). Publish negative results and methodological critiques to enhance data reliability .
Q. How can researchers optimize catalytic applications of this compound in asymmetric synthesis?
- Methodological Answer : Employ design of experiments (DoE) to test variables like solvent polarity, ligand ratios, and substrate scope. Use kinetic studies (e.g., in-situ FTIR) to monitor intermediate formation. Compare enantiomeric excess (ee) via chiral HPLC or NMR analysis with chiral shift reagents. Address scalability challenges by documenting energy efficiency and waste reduction metrics .
Data Analysis & Literature Review
Q. How should researchers address gaps in the mechanistic understanding of this compound’s reactivity?
- Methodological Answer : Perform a meta-analysis of kinetic and thermodynamic data across studies. Use computational tools (e.g., molecular dynamics simulations) to propose reaction pathways. Prioritize unresolved questions (e.g., solvent effects on transition states) in hypothesis-driven studies. Cite foundational literature while highlighting discrepancies to guide future work .
Q. What frameworks ensure ethical and rigorous reporting of this compound research?
- Methodological Answer : Adhere to guidelines for data transparency: share raw datasets in supplementary materials, disclose conflicts of interest, and avoid redundant publication. Use standardized nomenclature for chemical structures and cite primary sources. Retain original data for 5–10 years to facilitate replication audits .
Tables
Q. Table 1: Key Parameters for Reproducible Synthesis of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
